molecular formula C6H4ClF2N B1361499 3-Chloro-2,4-difluoroaniline CAS No. 2613-34-5

3-Chloro-2,4-difluoroaniline

Cat. No.: B1361499
CAS No.: 2613-34-5
M. Wt: 163.55 g/mol
InChI Key: BNTNWQPIBPBJOO-UHFFFAOYSA-N
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Description

3-Chloro-2,4-difluoroaniline: is an organic compound with the molecular formula C₆H₄ClF₂N . It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by chlorine and fluorine atoms. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and agrochemicals .

Safety and Hazards

3-Chloro-2,4-difluoroaniline is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Biochemical Analysis

Biochemical Properties

3-Chloro-2,4-difluoroaniline plays a role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modification of enzyme activity. Additionally, this compound can interact with glutathione S-transferases, which are involved in detoxification processes .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to changes in gene expression, affecting cellular metabolism and function. For instance, exposure to this compound has been shown to alter the expression of genes involved in oxidative stress response and apoptosis . These changes can result in altered cell proliferation and survival rates.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as DNA and proteins. This binding can lead to the formation of adducts, which can interfere with normal cellular processes. Additionally, this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to their active sites . This inhibition can disrupt normal neurotransmission and other biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is influenced by factors such as temperature, pH, and exposure to light. Over time, this compound can undergo degradation, leading to the formation of metabolites that may have different biochemical properties. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant adverse effects occur. Additionally, high doses of this compound can lead to oxidative stress and inflammation in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can undergo further conjugation with glutathione or glucuronic acid, facilitating their excretion from the body. The compound can also affect metabolic flux by altering the activity of key enzymes involved in energy production and detoxification .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters, such as organic anion-transporting polypeptides, which facilitate its uptake into cells. Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. Additionally, this compound can accumulate in the nucleus, where it may interact with DNA and influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Chloro-2,4-difluoroaniline typically involves multiple steps:

    Nitration Reaction: The starting material, such as 2,4,5-trichloronitrobenzene, undergoes nitration.

    Reduction Reaction: The nitro group is reduced to an amino group.

    Diazotization Reaction: The amino group is converted to a diazonium salt.

    Fluorination Reaction: The diazonium salt is then fluorinated to introduce fluorine atoms.

    Reduction Reaction: The final step involves reducing the intermediate to obtain this compound.

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods focus on achieving high yields, purity, and cost-effectiveness while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2,4-difluoroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 3-Chloro-2,4-difluoroaniline is unique due to the specific positions of the chlorine and fluorine atoms on the benzene ring. This unique substitution pattern can result in different chemical reactivity and biological activity compared to other similar compounds. For example, the presence of both chlorine and fluorine atoms can enhance the compound’s stability and its ability to interact with specific molecular targets .

Properties

IUPAC Name

3-chloro-2,4-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2N/c7-5-3(8)1-2-4(10)6(5)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTNWQPIBPBJOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10278839
Record name 3-chloro-2,4-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2613-34-5
Record name 2613-34-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10276
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-chloro-2,4-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

135 g of tin(II) chloride (dihydrate) was added in small fractions to a stirred suspension of 23 g of 3-chloro-2,4-difluoronitrobenzene in 110 cm3 of a 37% aqueous hydrochloric acid solution and 25 cm'of diethyl ether. After the addition, the mixture was heated for 30 minutes at a temperature in the region of 40° C. After cooling the reaction mass, the mixture was poured over 300 cm3 of water supplemented with 150 g of ice. The mixture was made highly alkaline by addition of caustic soda, and then extracted twice with 250 cm3 of chloroform. The extracts were combined, dried over magnesium sulphate, and then concentrated under reduced pressure (5 kPa) at a temperature in the region of 40° C. 17.4 g of 3-chloro-2,4-difluoroaniline was obtained in the form of a beige solid, which melted at 58° C.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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